BenchChemオンラインストアへようこそ!

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

X-ray crystallography conformational analysis structural biology

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391869-08-2, molecular formula C₂₂H₁₈N₄O₂S₂, MW 434.53) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-naphthamide hybrid class. Its structure features a 1,3,4-thiadiazole core linked via a thioether bridge to an m-tolylamino-oxoethyl moiety and an N-acylated 2-naphthamide group.

Molecular Formula C22H18N4O2S2
Molecular Weight 434.53
CAS No. 391869-08-2
Cat. No. B2639704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
CAS391869-08-2
Molecular FormulaC22H18N4O2S2
Molecular Weight434.53
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H18N4O2S2/c1-14-5-4-8-18(11-14)23-19(27)13-29-22-26-25-21(30-22)24-20(28)17-10-9-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28)
InChIKeyJWSIMTVROBFCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391869-08-2)


N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391869-08-2, molecular formula C₂₂H₁₈N₄O₂S₂, MW 434.53) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-naphthamide hybrid class. Its structure features a 1,3,4-thiadiazole core linked via a thioether bridge to an m-tolylamino-oxoethyl moiety and an N-acylated 2-naphthamide group [1]. The compound has been structurally authenticated by single-crystal X-ray diffraction, confirming its triclinic P-1 crystal system and revealing distinct torsional profiles in its two side arms [1]. As a member of the broader thiadiazole-substituted arylamide family, this compound falls within the structural scope of P2X3/P2X2/3 receptor antagonist patents, though direct pharmacological characterization for this specific entity remains limited in the public domain [2].

Why N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide Cannot Be Simply Replaced by In-Class Analogs


Within the 1,3,4-thiadiazole-2-naphthamide series, seemingly minor substituent variations at the thioether position produce divergent conformational landscapes, hydrogen-bonding networks, and target-interaction profiles. The m-tolylamino group in this compound introduces a specific steric and electronic signature distinct from the unsubstituted phenyl, p-tolyl, or heterocyclic variants found in closely related analogs [1]. Single-crystal data show that the two amide side arms adopt markedly different torsional geometries (C–N–C–O torsion angles of −1.2° vs. 24.1°), a feature that influences intermolecular hydrogen bonding and crystal packing, and by extension, solubility, formulation behavior, and potential target recognition [1]. Class-level evidence from 2-naphthamide-thiadiazole derivatives indicates that even single-atom or positional isomeric changes on the aryl moiety can shift IC₅₀ values by orders of magnitude against VEGFR-2, DHFR, and MAO-A [2]. Consequently, generic substitution among thiadiazole-naphthamide analogs without explicit comparative bioactivity data risks selecting a compound with fundamentally altered potency, selectivity, and physicochemical fitness for the intended screening cascade.

Quantitative Differentiation Evidence for N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide


Crystal Structure Authentication and Torsional Asymmetry vs. Unsubstituted Phenyl and p-Tolyl Analogs

The target compound has been authenticated by single-crystal X-ray diffraction (triclinic, space group P-1, R factor ~0.04), providing atomic-resolution evidence of its three-dimensional geometry [1]. A key differentiating feature is the asymmetric torsion of the two amide arms: the naphthamide-proximal C–N–C–O torsion angle is −1.2(3)°, nearly planar, whereas the m-tolylamino-proximal C–N–C–O torsion is 24.1(3)°, indicating a significant twist in one arm [1]. This contrasts with the more symmetric conformations observed in closely related bis-thiourea analogs bearing the same C₂₂H₁₈N₄O₂S₂ formula but different substitution patterns [2]. The crystal structure also reveals a defined N–H···O and N–H···S hydrogen-bonding network that differs from what would be predicted for p-tolyl or unsubstituted phenyl analogs based on steric and electronic considerations.

X-ray crystallography conformational analysis structural biology

m-Tolyl Substituent Positional Isomerism: Differentiation from p-Tolyl and Unsubstituted Phenyl Analogs

The target compound bears an m-tolylamino substituent (3-methylphenyl), which is a positional isomer of the commercially available p-tolyl analog, N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide . Meta-substitution alters the electron density distribution on the aromatic ring and positions the methyl group in a steric environment that is less accessible to certain binding pocket residues compared to para-substitution. In the broader 2-naphthamide-thiadiazole class, positional isomerism of aryl substituents has been shown to modulate enzyme inhibitory potency; for example, in DHFR/VEGFR-2 inhibitor series, the orientation of substituents on the terminal aryl ring contributes to differential IC₅₀ values spanning 0.384 μM to >10 μM [1]. While direct head-to-head m-tolyl vs. p-tolyl data for this exact scaffold are not publicly available, the crystallographically confirmed interplanar angle between the tolyl and thiadiazole rings of ~9.2(1)° [2] is consistent with a distinct conformational preference that would not be replicated by the p-tolyl isomer.

medicinal chemistry structure-activity relationship regioisomer differentiation

Thioether Bridge Conformational Flexibility vs. Isopropyl and Ethyl C5-Substituted Analogs

The target compound incorporates a thioether (–S–CH₂–) bridge connecting the thiadiazole C5 position to the m-tolylamino-oxoethyl moiety, providing two rotatable bonds and a sulfur atom capable of participating in weak hydrogen bonding and van der Waals interactions. This contrasts with simpler C5-alkyl-substituted analogs such as N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391864-23-6) and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS not specified), which lack the extended thioether-linked amide functionality entirely . The thioether sulfur atom introduces additional polarizability (atomic polarizability of S ≈ 2.9 ų vs. C ≈ 1.76 ų), which can enhance interactions with methionine-rich or cysteine-adjacent binding sites. In related thiadiazole-naphthamide series, replacement of a direct alkyl substituent with a thioether-linked acetamide group has been associated with altered pharmacokinetic properties and target residence times [1].

chemical biology linker optimization probe design

2-Naphthamide vs. 1-Naphthamide Regioisomerism: Differential H-Bonding Geometry

The target compound incorporates a 2-naphthamide moiety (naphthalene-2-carboxamide), which is regioisomeric with the 1-naphthamide analog N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide (CAS 392292-45-4) . The 2-naphthamide attachment positions the carboxamide at the beta-position of the naphthalene ring, resulting in a different orientation of the fused aromatic system relative to the thiadiazole core. Crystallographic data for the target compound show that the 2-naphthamide carbonyl oxygen (O6–C9 distance 1.222(2) Å) participates in an intramolecular hydrogen-bonding network distinct from what the 1-naphthamide geometry would permit [1]. In 2-naphthamide-based VEGFR-2 and DHFR inhibitor series, the 2-naphthamide isomer has been explicitly selected for its ability to occupy a specific hydrophobic pocket, with compound 8b showing VEGFR-2 IC₅₀ of 0.384 μM [2]. The 1-naphthamide regioisomer would project the naphthalene ring system at a different vector angle, incompatible with the same binding mode.

medicinal chemistry regioisomerism structure-based design

Recommended Research Application Scenarios for N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide


P2X3/P2X2/3 Purinergic Receptor Antagonist Screening Cascades

The compound falls within the structural scope of Roche's patented thiadiazole-substituted arylamide P2X3/P2X2/3 antagonists (EP2379518B1) [1]. Its m-tolylamino-thioether-naphthamide architecture provides a differentiated chemotype for groups screening against recombinant P2X3 or P2X2/3 receptors expressed in Xenopus oocytes or HEK293 cells. The crystallographically confirmed 3D structure [2] enables docking into P2X3 homology models, while the 2-naphthamide regiochemistry distinguishes it from 1-naphthamide-based screening hits, making it valuable for exploring structure-activity relationships around the naphthalene-binding sub-pocket.

Kinase Inhibitor Lead Optimization (VEGFR-2, DHFR)

Class-level evidence from 2-naphthamide-thiadiazole hybrids demonstrates potent VEGFR-2 inhibition (IC₅₀ values as low as 0.384 μM) and DHFR inhibition [3]. The target compound's m-tolylamino substituent introduces a steric and electronic perturbation at the terminus not explored in published 2-naphthamide series (which primarily feature dimethoxybenzaldehyde-derived substituents). This makes it a suitable candidate for lead hopping or scaffold diversification campaigns where the m-tolyl group may access auxiliary binding pockets adjacent to the ATP-binding site.

Crystallography-Enabled Fragment-Based Drug Discovery

The availability of a high-resolution single-crystal structure (triclinic P-1, R factor ~0.04) [2] makes this compound an ideal positive control or reference ligand for crystallographic fragment screening campaigns. Its defined hydrogen-bonding pattern (N–H···O and N–H···S interactions) and measurable torsional asymmetry provide a benchmark for validating soaking conditions, assessing electron density quality, and calibrating fragment hit progression in drug discovery programs targeting kinases, purinergic receptors, or carbonic anhydrase isoforms.

Antimicrobial Screening Against Drug-Resistant Strains

The 2-naphthamide-thiadiazole scaffold has demonstrated antibacterial activity against MRSA, MSSA, E. coli, S. faecalis, and S. enterica with MIC values in the 8–16 μg/mL range for optimized analogs [3]. The target compound's unique m-tolylamino-thioether extension offers a structurally distinct vector for exploring antimicrobial SAR against multidrug-resistant clinical isolates, with the thioether sulfur providing a potential metabolic soft spot or additional target interaction feature not present in simpler alkyl-substituted comparators.

Quote Request

Request a Quote for N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.